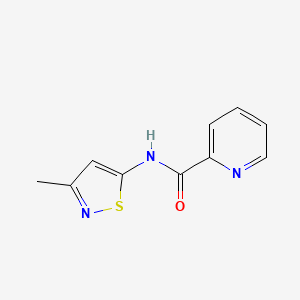

N-(3-methylisothiazol-5-yl)picolinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isothiazolones, which “N-(3-methylisothiazol-5-yl)picolinamide” is a derivative of, are used in various industries due to their bacteriostatic and fungiostatic activity . They are strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .

Synthesis Analysis

While specific synthesis methods for “N-(3-methylisothiazol-5-yl)picolinamide” are not available, similar compounds have been synthesized using various methods. For instance, a synthetic method for obtaining 4,5-disubstituted 2- (pyridin-2-yl)oxazoles from picolinamide and aldehydes by employing Pd (TFA) 2 as the catalyst in n -octane has been developed .Applications De Recherche Scientifique

Polymorphism and Crystallization Mechanism

The compound has been studied for its polymorphic forms and crystallization mechanisms . The supramolecular architectures of amide-containing compounds like this one are highly dependent on the side-chain substituents . Variations in solvents, flexibility, and the presence/absence of amide–amide interactions can modulate the competition between amide-containing isoxazole compounds .

Biocides

Isothiazolinones, which include this compound, are used as biocides due to their bacteriostatic and fungiostatic activity . They are effective, but they are also strong sensitizers, producing skin irritations and allergies, and may pose ecotoxicological hazards .

Antimicrobial Activity

Thiazoles, which include this compound, have been found to have antimicrobial properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various diseases .

Antifungal Activity

Isothiazolinones, including this compound, have been used as antifungal agents . They have been found to be effective in controlling the growth of various types of fungi .

Anticancer Activity

Thiazole derivatives, including this compound, have been studied for their anticancer activity . They have shown potential in the treatment of various types of cancer .

Anti-Inflammatory Activity

Thiazoles, including this compound, have been found to have anti-inflammatory properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various inflammatory conditions .

Antiviral Activity

Thiazoles, including this compound, have been found to have antiviral properties . They have been used in the synthesis of various drugs and have shown potential in the treatment of various viral infections .

Industrial Applications

Thiazoles, including this compound, have found applications in different fields such as agrochemicals, industrial, and photographic sensitizers . They have been used in the synthesis of various industrial chemicals .

Safety and Hazards

Propriétés

IUPAC Name |

N-(3-methyl-1,2-thiazol-5-yl)pyridine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3OS/c1-7-6-9(15-13-7)12-10(14)8-4-2-3-5-11-8/h2-6H,1H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCXWDMETIHYCR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=C1)NC(=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-methylisothiazol-5-yl)picolinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-Fluoro-2-oxo-2,3-dihydrobenzo[d]imidazol-1-yl)acetic acid](/img/structure/B2396151.png)

![2-(8-(4-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2396160.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)butanamide](/img/structure/B2396161.png)

![3-(3,4-Dimethylphenyl)-8-(thiophen-2-ylsulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2396164.png)

![6-(Iodomethyl)-5,8-dioxaspiro[3.5]nonane](/img/structure/B2396165.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2396169.png)

![2-(1-(2-chlorophenoxy)ethyl)-4-methyl-1H-benzo[d]imidazole](/img/structure/B2396170.png)